molecular formula C10H8O3 B169774 7-Methyl-1-benzofuran-2-carboxylic acid CAS No. 17349-64-3

7-Methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B169774
CAS No.: 17349-64-3
M. Wt: 176.17 g/mol
InChI Key: ZGVCUDGNUWNJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-benzofuran-2-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

7-Methyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase is crucial for its biological activity, as it can modulate various cellular processes.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including this compound, have demonstrated anti-tumor activity by inhibiting the proliferation of cancer cells . This compound can also modulate oxidative stress responses, thereby protecting cells from oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound inhibits Src kinase, which plays a critical role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular function, contributing to its biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, are relatively stable under normal laboratory conditions . Prolonged exposure to certain environmental factors may lead to degradation, affecting its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-tumor and anti-oxidative activities . At higher doses, it may cause toxic or adverse effects. For instance, high doses of benzofuran derivatives, including this compound, can lead to hepatotoxicity and other organ-specific toxicities .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, benzofuran derivatives, including this compound, are metabolized by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular proteins and accumulate in specific cellular compartments, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives, including this compound, have been found to localize in the mitochondria, where they can modulate mitochondrial function and oxidative stress responses .

Preparation Methods

The synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ these strategies due to their efficiency and high yield.

Chemical Reactions Analysis

7-Methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

7-Methyl-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Biological Activity

Overview

7-Methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This compound, with the molecular formula C10_{10}H8_8O3_3, has garnered attention due to its potential applications in pharmacology, particularly in anti-cancer, anti-inflammatory, and antibacterial therapies.

Chemical Structure and Properties

The structure of this compound features a fused benzene and furan ring with a carboxylic acid group at the second position and a methyl group at the seventh position. This unique arrangement contributes to its distinct chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC10_{10}H8_8O3_3
Molecular Weight176.17 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with notable IC50_{50} values indicating its potency.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (μM)
This compoundMCF-7Not available
MDA-MB-23125.53 ± 0.39

In one study, a related benzofuran derivative demonstrated an IC50_{50} of 2.52 μM against MDA-MB-231 cells, indicating a strong potential for inducing apoptosis and cell cycle arrest in cancer therapy .

Anti-Inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It may interact with pathways involved in inflammation, although specific mechanisms are still under investigation. Preliminary data suggest that it could modulate cytokine production or inhibit inflammatory mediators.

Antibacterial Effects

This compound has shown promising antibacterial activity against various pathogens. Its mechanism may involve the inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as Src kinase, which plays a crucial role in cell signaling pathways associated with growth and proliferation.
  • Cell Cycle Modulation : It influences cell cycle progression, leading to increased apoptosis rates in cancer cells. For instance, treatment with this compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis .
  • Oxidative Stress Response : The compound may also modulate oxidative stress responses, contributing to its anti-tumor effects by enhancing cellular antioxidant defenses.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study assessed the effects of various benzofuran derivatives on MDA-MB-231 breast cancer cells. The results indicated that treatment with derivatives similar to this compound led to significant cell cycle arrest and increased apoptosis rates .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of benzofuran derivatives, revealing that these compounds could significantly reduce inflammation markers in vitro.

Properties

IUPAC Name

7-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCUDGNUWNJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604866
Record name 7-Methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17349-64-3
Record name 7-Methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.